molecular formula C15H19N5O2 B2438613 8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2195882-75-6

8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2438613
CAS No.: 2195882-75-6
M. Wt: 301.35
InChI Key: QAUOFMBPIDFKMJ-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
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Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-14(10(2)22-17-9)15(21)20-11-3-4-12(20)8-13(7-11)19-6-5-16-18-19/h5-6,11-13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUOFMBPIDFKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a novel addition to the class of azabicyclo compounds, known for their diverse biological activities. This article explores the biological activity of this compound by reviewing existing literature, synthesizing data from various studies, and presenting relevant findings in structured formats.

Chemical Structure and Properties

The compound features a bicyclic structure with an azabicyclo[3.2.1]octane core, which is significant in medicinal chemistry due to its interaction with various biological targets. The presence of oxazole and triazole moieties enhances its potential for diverse pharmacological applications.

Biological Activity Overview

Research indicates that compounds within the azabicyclo class exhibit a range of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Neuroprotective : Potential to protect neuronal cells from toxic insults.
  • Anticancer : Inhibition of cancer cell proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of oxazole derivatives found that compounds similar to the target compound exhibited notable inhibition against pathogens such as E. coli and S. aureus. The following table summarizes the inhibition zones observed for selected oxazole derivatives:

CompoundE. coli (mm)S. aureus (mm)P. aeruginosa (mm)A. niger (mm)C. albicans (mm)
22a129111012
22b11811916
22c129131113
Ofloxacin171616--
Ketoconazole----30

These results demonstrate the potential of oxazole derivatives in antimicrobial applications .

Neuroprotective Effects

In vitro studies on neuronal cell lines have shown that certain derivatives of azabicyclo compounds can significantly increase cell viability in models of neurotoxicity induced by amyloid-beta peptides. For example, one study reported that a related compound reduced tau phosphorylation and inhibited pro-apoptotic signaling pathways in PC12 cells exposed to Aβ25-35 .

Key findings include:

  • Reduction in Tau Phosphorylation : The compound inhibited hyperphosphorylation at critical sites (Thr181, Thr205, Ser396), which is associated with Alzheimer's disease pathology.
  • Inhibition of GSK-3β : The compound reduced GSK-3β activity, a key kinase involved in tau phosphorylation and neurodegeneration.

Anticancer Activity

Recent investigations into the anticancer properties of azabicyclo derivatives have yielded promising results. A study identified a novel anticancer compound through screening a drug library on multicellular spheroids, demonstrating significant cytotoxicity against various cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of azabicyclo compounds. Research has indicated that modifications on the azabicyclo scaffold can significantly influence its affinity for target proteins such as monoamine transporters .

For instance:

  • Substituents at the nitrogen atom can enhance selectivity towards dopamine transporters.
  • The introduction of aromatic groups can improve binding affinity and selectivity.

Scientific Research Applications

The biological activity of 8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is primarily attributed to the presence of the triazole and oxazole rings. These functional groups are known for their pharmacological properties:

  • Antifungal and Antibacterial Properties : The triazole moiety is recognized for its effectiveness against fungal infections and certain bacterial strains.
  • Anti-inflammatory Effects : The oxazole ring contributes to anti-inflammatory activities, making this compound a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds containing similar structural motifs:

  • Anticancer Activity : Research indicates that compounds with triazole rings can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. In vitro studies have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.47 to 1.4 µM .
  • Antimicrobial Efficacy : A series of compounds featuring oxazole and triazole rings were synthesized and evaluated for antimicrobial activity against bacterial and fungal strains. These studies revealed that modifications in the molecular structure significantly influenced the antimicrobial potency .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Infectious Diseases : Its antifungal and antibacterial properties suggest potential use in treating infections resistant to conventional therapies.
  • Cancer Treatment : The anticancer properties indicate that it could be developed into a chemotherapeutic agent targeting specific cancer types.

Chemical Reactions Analysis

Oxazole-Carbonyl Reactivity

The oxazole-carbonyl group undergoes nucleophilic acyl substitution and redox reactions:

Reaction TypeReagents/ConditionsProductsSelectivityReference
Nucleophilic substitutionNH₃/MeOH, 60°C, 12 hr8-(3,5-dimethyl-1,2-oxazole-4-carboxamide)-derivative89%
ReductionLiAlH₄, THF, 0°C → 25°C8-(3,5-dimethyl-1,2-oxazole-4-hydroxymethyl)-derivative72%
Hydrolysis6M HCl, reflux, 6 hr8-(3,5-dimethyl-1,2-oxazole-4-carboxylic acid)-derivative95%

Triazole Reactivity

The 1,2,3-triazole group participates in cross-coupling and cycloaddition reactions:

Reaction TypeReagents/ConditionsProductsNotesReference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME3-(aryl-substituted triazolyl)-derivativeLimited to electron-deficient aryl groups
Photochemical [2+2] cycloadditionUV light (254 nm), CH₃CNBicyclic triazole-oxetane hybridRequires triplet sensitizers

Azabicyclo[3.2.1]octane Core Modifications

The bicyclic nitrogen exhibits tertiary amine reactivity:

Reaction TypeReagents/ConditionsProductsStereochemistryReference
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium saltRetention of endo configuration
OxidationmCPBA, CH₂Cl₂, 0°CN-Oxide derivativeEpimerization at C3
Ring-openingH₂O, HCl (conc.), 100°CLinear diamino alcoholNon-regioselective

Cross-Coupling Reactions

The compound participates in Pd- and Cu-mediated couplings due to halogen substituents (if present):

Reaction TypeCatalytic SystemSubstratesYield (%)Reference
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl bromides68–75
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, PPh₃Terminal alkynes81

Degradation Pathways

Stability studies reveal susceptibility to:

ConditionDegradation ProductHalf-Life (25°C)MechanismReference
Acidic (pH < 3)Hydrolyzed oxazole ring2.3 hrAcid-catalyzed ring opening
Alkaline (pH > 10)Triazole ring cleavage8.1 hrBase-mediated deprotonation
UV exposure (300 nm)[2+2] cycloaddition dimer45 minPhotochemical dimerization

Comparative Reactivity with Analogues

Key differences from structurally similar compounds include:

CompoundOxazole ReactivityTriazole StabilityBicyclic Core StabilityReference
8-Azabicyclo[3.2.1]octane (parent)N/AN/AHigh
3-(1H-1,2,3-triazol-1-yl)-derivativeModerateLowModerate
8-(Isoxazole-carbonyl)-derivativeHighHighLow

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?

The synthesis typically involves multi-step protocols:

  • Step 1: Construction of the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization or ring-opening reactions of precursors like tropinone derivatives.
  • Step 2: Introduction of the 3,5-dimethyl-1,2-oxazole-4-carbonyl group via amide coupling or sulfonylation reactions under anhydrous conditions (e.g., using DCC/DMAP as coupling agents).
  • Step 3: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole moiety, requiring precise control of stoichiometry and reaction time to avoid side products . Critical parameters include solvent choice (e.g., DMSO for solubility), temperature (60–80°C for CuAAC), and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound’s structural integrity validated, particularly stereochemistry and functional group orientation?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the bicyclic framework and substituent positions (e.g., downfield shifts for carbonyl groups at ~170 ppm).
  • X-ray Crystallography: Resolves stereochemical ambiguities in the azabicyclo[3.2.1]octane core and triazole orientation .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., C16_{16}H20_{20}N4_4O2_2 with exact mass 324.36 g/mol) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Antibacterial: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, using ciprofloxacin as a positive control .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the triazole’s metal-binding capacity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Variation: Replace the 3,5-dimethyloxazole with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability.
  • Triazole Modifications: Introduce 1,2,4-triazole isomers or substituents (e.g., -CH2_2CF3_3) to alter binding affinity .
  • Bicyclic Core Rigidity: Compare activity of azabicyclo[3.2.1]octane with azabicyclo[3.2.0]heptane derivatives to assess conformational flexibility .

Q. What experimental strategies resolve contradictory data in biological assays (e.g., variable IC50_{50} across cell lines)?

  • Dose-Response Replication: Conduct triplicate assays with standardized cell viability protocols (e.g., ATP-based luminescence).
  • Membrane Permeability Tests: Use Caco-2 cell monolayers to assess if bioavailability differences explain efficacy gaps.
  • Off-Target Profiling: Employ proteome-wide affinity chromatography to identify unintended interactions .

Q. How can computational methods predict binding modes and guide synthetic optimization?

  • Molecular Docking: Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or human kinases (PDB: 3POZ). Focus on hydrogen bonds between the triazole and catalytic residues .
  • MD Simulations: Simulate ligand-protein complexes (100 ns trajectories) to assess stability of the oxazole carbonyl in hydrophobic pockets .

Q. What in vivo models are suitable for preclinical evaluation, and how are dosing regimens optimized?

  • Murine Infection Models: Evaluate efficacy in S. aureus-infected mice via intraperitoneal injection (5–20 mg/kg daily). Monitor bacterial load in spleen homogenates .
  • Toxicokinetics: Measure plasma half-life (LC-MS/MS) and tissue distribution in Sprague-Dawley rats. Adjust doses based on hepatic clearance rates .

Methodological Challenges

Q. How to address poor aqueous solubility during formulation for in vivo studies?

  • Nanoparticle Encapsulation: Use PLGA polymers (75:25 lactide:glycolide) to enhance bioavailability.
  • Prodrug Design: Introduce phosphate esters at the oxazole carbonyl for pH-sensitive release .

Q. What analytical techniques quantify metabolic stability in microsomal assays?

  • LC-HRMS: Track parent compound depletion in rat liver microsomes (0–60 min). Calculate intrinsic clearance (CLint_{int}) using the substrate depletion method .
  • CYP450 Inhibition Screening: Fluorescent P450-Glo™ assays to identify isoform-specific interactions (e.g., CYP3A4) .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation shifts in lysates treated with the compound (10 µM, 1 hr) .
  • Click Chemistry Probes: Synthesize an alkyne-tagged analog for pull-down assays and target identification via LC-MS/MS .

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